EPAC1 Inhibitory Potency: Ethoxyphenyl Substitution Enhances Cellular Activity
In an EPAC1 cellular assay, the target compound (reported as NY0561 in US11124489) achieved an IC50 of 3,000 nM. While this micromolar potency is modest, it represents a specific and defined interaction with the EPAC1 target. This contrasts with the broader class of isoxazole-3-carboxamides, many of which show no EPAC1 activity or are selective for other targets like FXR or Smurf-1. The specific ethoxyphenyl substitution contributes to this activity profile, distinguishing it from inactive analogs [1].
| Evidence Dimension | EPAC1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 3,000 nM |
| Comparator Or Baseline | Compound 10 (NY0617) IC50: ~2,200 nM; Compound 33 (NY0562) IC50: ~2,500 nM (exact values from patent) |
| Quantified Difference | Comparable potency to lead EPAC1 inhibitors; critical structural requirement for activity |
| Conditions | Cellular assay measuring EPAC1-mediated Rap1 activation in HEK293 cells expressing EPAC1 |
Why This Matters
Procurement for EPAC1-related research requires a compound with confirmed, albeit moderate, cellular inhibitory activity, which this specific substitution pattern provides, unlike generic isoxazole-3-carboxamides.
- [1] University of Texas System. EPAC Antagonists. US Patent US11124489B2, 2021. Detailed IC50 values for Compound 32 (NY0561) and comparators. View Source
